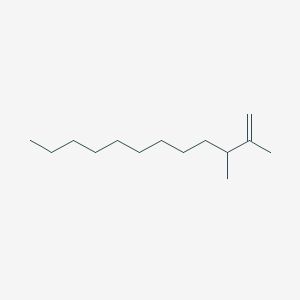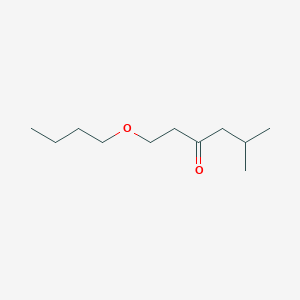
Azulene, 2,4,5,6,7,8-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 2,4,5,6,7,8-hexamethyl- is an aromatic hydrocarbon known for its deep blue color. It is a derivative of azulene, which is a non-benzenoid aromatic compound with a fused structure of five- and seven-membered rings. Azulene itself is an isomer of naphthalene but differs significantly in its physical and chemical properties. The hexamethyl derivative of azulene is particularly interesting due to its unique structural and electronic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 2,4,5,6,7,8-hexamethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclopentadiene and cycloheptatriene rings can be fused together, followed by methylation at the 2,4,5,6,7, and 8 positions. This process often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the hexamethyl derivative.
Industrial Production Methods
Industrial production of azulene derivatives, including the hexamethyl variant, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous steam distillation and extraction methods are often employed to isolate and purify the compound. The use of pyrrolidine as a reagent has been shown to improve the scalability and efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 2,4,5,6,7,8-hexamethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly occurs at the 1- and 3-positions of the azulene ring.
Nucleophilic Addition: Typically takes place at the 4-, 6-, and 8-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as acetic anhydride and cupric nitrate are used for acetylation and nitration reactions, respectively.
Nucleophilic Addition: Reagents like Grignard reagents are employed for nucleophilic addition reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like palladium on carbon (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, such as 1-acetylazulene and 1-nitroazulene. These derivatives often exhibit unique properties and can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Azulene, 2,4,5,6,7,8-hexamethyl- has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: Used as a model compound to study aromaticity and electronic properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in treating conditions such as peptic ulcers and certain types of cancer.
Industry: Utilized in the development of optoelectronic devices and as a colorant in various products
Wirkmechanismus
The mechanism of action of azulene, 2,4,5,6,7,8-hexamethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical reactions. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory response. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Azulene, 2,4,5,6,7,8-hexamethyl- can be compared with other similar compounds, such as:
Naphthalene: An isomer of azulene, but lacks the deep blue color and has different electronic properties.
Vetivazulene: A naturally occurring azulene derivative with additional methyl and isopropyl groups.
Guaiazulene: Another naturally occurring derivative with methyl and isopropyl groups, known for its use in cosmetics and pharmaceuticals
The uniqueness of azulene, 2,4,5,6,7,8-hexamethyl- lies in its specific substitution pattern, which imparts distinct electronic and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63297-21-2 |
|---|---|
Molekularformel |
C16H20 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2,4,5,6,7,8-hexamethylazulene |
InChI |
InChI=1S/C16H20/c1-9-7-15-13(5)11(3)10(2)12(4)14(6)16(15)8-9/h7-8H,1-6H3 |
InChI-Schlüssel |
FPIBSYQDWJCGDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=C(C2=C1)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


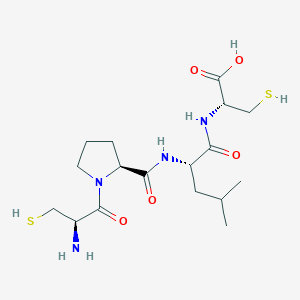
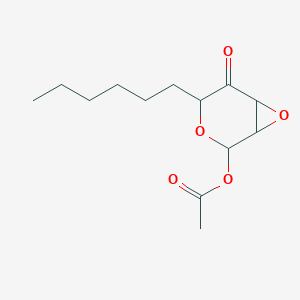

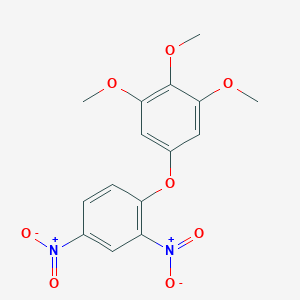
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
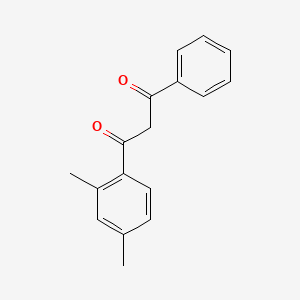
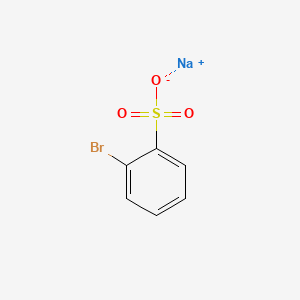
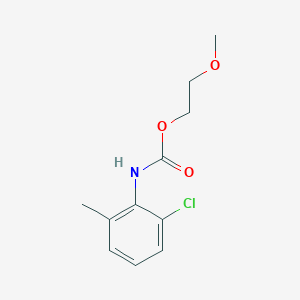
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)

